Loliolide
Loliolide
Loliolide is a member of benzofurans. It has a role as a metabolite. Loliolide , a C11-terpene lactone, has been found in many algae and plants, including tobacco. Loliolide is a non-nitrogenous compound and might bind to the transporter in a different way to nitrogen-containing inhibitors.
Brand Name:
Vulcanchem
CAS No.:
5989-02-6
VCID:
VC0148988
InChI:
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1
SMILES:
CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Molecular Formula:
C11H16O3
Molecular Weight:
196.24 g/mol
Loliolide
CAS No.: 5989-02-6
Reference Standards
VCID: VC0148988
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
CAS No. | 5989-02-6 |
---|---|
Product Name | Loliolide |
Molecular Formula | C11H16O3 |
Molecular Weight | 196.24 g/mol |
IUPAC Name | (6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one |
Standard InChI | InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1 |
Standard InChIKey | XEVQXKKKAVVSMW-WRWORJQWSA-N |
Isomeric SMILES | C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O |
SMILES | CC1(CC(CC2(C1=CC(=O)O2)C)O)C |
Canonical SMILES | CC1(CC(CC2(C1=CC(=O)O2)C)O)C |
Appearance | Powder |
Boiling Point | 352.7±42.0 °C(Predicted) |
Density | 1.16±0.1 g/cm3(Predicted) |
Melting Point | 151-153℃ |
Description | Loliolide is a member of benzofurans. It has a role as a metabolite. Loliolide , a C11-terpene lactone, has been found in many algae and plants, including tobacco. Loliolide is a non-nitrogenous compound and might bind to the transporter in a different way to nitrogen-containing inhibitors. |
Synonyms | Loliolid;Caulilide;Dirupride;loliolide;NSC 289632;Digiprolactone;5,6,7,7a-Tetrahydro-6α-hydroxy-4,4,7aα-trimethylbenzofuran-2(4H)-one;5,6,7,7a-Tetrahydro-4,4,7aα-trimethyl-6α-hydroxybenzofuran-2(4H)-one;2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-, (6S,7aR)- |
Reference | 1. Park SH, Kim DS, Kim S, Lorz LR, Choi E, Lim HY, Hossain MA, Jang S, Choi YI, Park KJ, Yoon K, Kim JH, Cho JY. Loliolide Presents Antiapoptosis and Antiscratching Effects in Human Keratinocytes. Int J Mol Sci. 2019 Feb 2;20(3):651. doi: 10.3390/ijms20030651. PMID: 30717391; PMCID: PMC6387290. 2. Lee YR, Bae S, Kim JY, Lee J, Cho DH, Kim HS, An IS, An S. Monoterpenoid Loliolide Regulates Hair Follicle Inductivity of Human Dermal Papilla Cells by Activating the Akt/β-Catenin Signaling Pathway. J Microbiol Biotechnol. 2019 Nov 28;29(11):1830-1840. doi: 10.4014/jmb.1908.08018. PMID: 31601058. 3. Murata M, Nakai Y, Kawazu K, Ishizaka M, Kajiwara H, Abe H, Takeuchi K, Ichinose Y, Mitsuhara I, Mochizuki A, Seo S. Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance. Plant Physiol. 2019 Apr;179(4):1822-1833. doi: 10.1104/pp.18.00837. Epub 2019 Jan 30. PMID: 30700538; PMCID: PMC6446782. 4. Kim SY, Lee JY, Jhin C, Shin JM, Kim M, Ahn HR, Yoo G, Son YJ, Jung SH, Nho CW. Reduction of Hepatic Lipogenesis by Loliolide and Pinoresinol from Lysimachia vulgaris via Degrading Liver X Receptors. J Agric Food Chem. 2019 Nov 13;67(45):12419-12427. doi: 10.1021/acs.jafc.9b01488. Epub 2019 Nov 1. PMID: 31610126. 5. Park SH, Choi E, Kim S, Kim DS, Kim JH, Chang S, Choi JS, Park KJ, Roh KB, Lee J, Yoo BC, Cho JY. Oxidative Stress-Protective and Anti-Melanogenic Effects of Loliolide and Ethanol Extract from Fresh Water Green Algae, Prasiola japonica. Int J Mol Sci. 2018 Sep 18;19(9):2825. doi: 10.3390/ijms19092825. PMID: 30231594; PMCID: PMC6164637. |
PubChem Compound | 100332 |
Last Modified | Nov 11 2021 |
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